molecular formula C21H18N2O4 B5115883 N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide

N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide

Cat. No.: B5115883
M. Wt: 362.4 g/mol
InChI Key: WAGWRFDIKWGYBR-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide typically involves the reaction of 4-methyl-2-nitroaniline with 3-phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-methyl-2-aminophenyl-3-phenylmethoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure and nitro group.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure with a nitro group attached to an aromatic ring.

    N-(4-methylphenyl)acetamide: Lacks the nitro group but has a similar aromatic structure.

    N-(2-nitrophenyl)acetamide: Nitro group positioned differently on the aromatic ring.

Uniqueness

N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide is unique due to the presence of both a nitro group and a phenylmethoxy group attached to the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-15-10-11-19(20(12-15)23(25)26)22-21(24)17-8-5-9-18(13-17)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGWRFDIKWGYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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